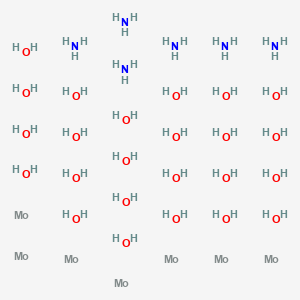
Azane;molybdenum;tetracosahydrate
Cat. No. B1664926
Key on ui cas rn:
12027-67-7
M. Wt: 196.03 g/mol
InChI Key: APUPEJJSWDHEBO-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
Patent
US04605538
Procedure details


About 100 parts of impure molybdenum trioxide are slurried in about 40 parts of water and enough reagent grade ammonium hydroxide to completely dissolve the molybdenum trioxide. The resulting solution is filtered to remove the hydroxides of iron. About 16 parts of nicotine are added to the filtered solution and the pH is adjusted to about 2.0 with hydrochloric acid. The resulting white precipitate of nicotine-molybdenum is filtered off and washed with about 1000 parts of hot water. The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide, reslurried, and the pH of the nicotine-treated solution is adjusted to about 2.0 with hydrochloric acid to reprecipitate the nicotine-molybdenum compound which is then filtered off and washed with about 1000 parts of hot water. The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide. The nicotine phase comes to the top of the reaction vessel and is separated for reuse. The molybdenum containing phase is then evaporated to dryness to produce ammonium paramolybdate crystals. The ammonium paramolybdate is reduced to molybdenum powder.



Identifiers


|
REACTION_CXSMILES
|
[Mo:1](=O)(=O)=[O:2].[OH-:5].[NH4+:6]>O>[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[OH2:2].[OH2:5].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1] |f:1.2,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mo](=O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mo](=O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solution is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the hydroxides of iron
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
About 16 parts of nicotine are added to the filtered solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white precipitate of nicotine-molybdenum is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with about 1000 parts of hot water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH of the nicotine-treated solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with about 1000 parts of hot water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated for reuse
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The molybdenum containing phase is then evaporated to dryness
|
Outcomes


Product
|
Name
|
ammonium paramolybdate
|
|
Type
|
product
|
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

